L-NIL hydrochloride

説明

L-NIL 塩酸塩は、iNOS を高特異的に阻害する能力により、科学研究で広く使用されており、さまざまな生物学的プロセスにおける一酸化窒素の役割を研究するための貴重なツールとなっています .

製法

合成経路と反応条件

L-NIL 塩酸塩の合成には、L-リジンとエチルイソシアネートを反応させて N6-(1-イミノエチル)-L-リジンを生成し、その後、その塩酸塩に変換する反応が用いられます。 反応条件としては、通常、ジメチルホルムアミド (DMF) やジメチルスルホキシド (DMSO) などの溶媒が用いられ、反応を促進するために加熱が必要な場合があります .

工業的生産方法

L-NIL 塩酸塩の工業生産は、同様の合成経路に従いますが、より大規模に行われます。プロセスには、収率と純度を最大化するための反応条件の最適化が含まれます。 これには、結晶化やクロマトグラフィーなどの高度な精製技術を使用して、高純度の最終生成物を得ることが含まれます .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of L-NIL hydrochloride involves the reaction of L-lysine with ethyl isocyanate to form N6-(1-iminoethyl)-L-lysine, which is then converted to its dihydrochloride salt. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of advanced purification techniques such as crystallization and chromatography to obtain the final product with high purity .

化学反応の分析

反応の種類

L-NIL 塩酸塩は、イミノエチル基の存在により、主に置換反応を起こします。 特定の条件下では、酸化反応や還元反応にも参加する可能性があります .

一般的な試薬と条件

L-NIL 塩酸塩を含む反応に用いられる一般的な試薬には、過酸化水素などの酸化剤や、水素化ホウ素ナトリウムなどの還元剤が含まれます。 反応は通常、水、エタノール、または DMSO などの溶媒中で行われ、効率的に進行するためには特定の pH 条件が必要な場合があります .

生成される主な生成物

L-NIL 塩酸塩の反応によって生成される主な生成物は、反応の種類によって異なります。 たとえば、酸化反応では N6-(1-イミノエチル)-L-リジンオキシドが生成され、還元反応では N6-(1-アミノエチル)-L-リジンが生成される可能性があります .

科学研究への応用

L-NIL 塩酸塩は、科学研究において幅広い用途を有しています。

科学的研究の応用

L-NIL hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the synthesis of other compounds and in studying reaction mechanisms involving nitric oxide

Biology: Employed in research on the role of nitric oxide in cellular signaling, immune response, and inflammation

Medicine: Investigated for its potential therapeutic effects in conditions involving excessive nitric oxide production, such as sepsis and chronic inflammation

Industry: Utilized in the development of nitric oxide-related assays and diagnostic tools

作用機序

L-NIL 塩酸塩は、誘導型一酸化窒素合成酵素 (iNOS) を選択的に阻害することで効果を発揮します。iNOS の活性部位に結合し、酵素が L-アルギニンを一酸化窒素とシトルリンに変換するのを防ぎます。 この阻害により、さまざまな生理学的および病理学的プロセスに関与する一酸化窒素の産生が減少します .

類似化合物の比較

L-NIL 塩酸塩は、内皮型 NOS (eNOS) や神経型 NOS (nNOS) などの他の nitric oxide synthase (NOS) アイソフォームと比較して、iNOS に対する高特異性を持つ点でユニークです。類似化合物には以下のようなものがあります。

NG-モノメチル-L-アルギニン (L-NMMA): NOS 阻害剤として、特異性が低いです

NG-ニトロ-L-アルギニンメチルエステル (L-NAME): 特異性がより広い他の NOS 阻害剤

アミノグアニジン: iNOS に対して選択的ですが、化学構造と特性が異なります

L-NIL 塩酸塩は、iNOS に対する高特異性により、さまざまな生物学的プロセスにおける誘導型一酸化窒素合成酵素の特定の役割を研究するための貴重なツールとなっています .

類似化合物との比較

L-NIL hydrochloride is unique in its high selectivity for iNOS compared to other nitric oxide synthase (NOS) isoforms, such as endothelial NOS (eNOS) and neuronal NOS (nNOS). Similar compounds include:

NG-monomethyl-L-arginine (L-NMMA): A less selective NOS inhibitor

NG-nitro-L-arginine methyl ester (L-NAME): Another NOS inhibitor with broader specificity

Aminoguanidine: Selective for iNOS but with different chemical structure and properties

This compound’s high selectivity for iNOS makes it a valuable tool for studying the specific role of inducible nitric oxide synthase in various biological processes .

生物活性

L-NIL hydrochloride, or N6-(1-iminoethyl)-L-lysine hydrochloride, is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). This compound has garnered attention in various fields of biomedical research due to its role in modulating nitric oxide (NO) production, which is crucial in numerous physiological and pathological processes. This article explores the biological activity of L-NIL, focusing on its mechanisms, effects in different disease models, and its potential therapeutic applications.

L-NIL selectively inhibits iNOS over other nitric oxide synthase (NOS) isoforms. The selectivity is significant, with an IC50 value of approximately 3 μM for iNOS compared to 100 μM for endothelial NOS (eNOS) and neuronal NOS (nNOS) . This selectivity allows L-NIL to reduce NO production specifically in inflammatory conditions where iNOS is upregulated.

1. Inhibition of Inflammatory Responses

L-NIL has been shown to effectively inhibit the production of NO in various experimental models. For instance, in a study involving adjuvant-induced arthritis in rats, L-NIL treatment resulted in a substantial reduction of plasma nitrite levels, indicating decreased NO synthesis . The compound exhibited a 10-fold greater potency than other NOS inhibitors like L-NMMA .

2. Impact on Kidney Function

Research indicates that L-NIL can ameliorate certain aspects of kidney function under high-fat diet conditions. In a study involving C57Bl/6 mice, L-NIL treatment prevented increases in proteinuria and renal triglyceride content associated with obesity-induced kidney disease. However, it did not significantly improve glomerular function as measured by albuminuria levels . This suggests that while L-NIL has beneficial effects on tubular function, its impact on glomerular integrity may be limited.

3. Role in Ischemia-Reperfusion Injury

L-NIL has been investigated for its protective effects against ischemia-reperfusion injury (I/R), particularly in renal tissues. Studies have shown that L-NIL can prevent microvascular hypoxia and oxidative stress during I/R events . This protective effect is attributed to the inhibition of iNOS activity, which helps maintain the balance between oxygen supply and demand in tissues subjected to ischemic conditions.

Case Studies and Experimental Evidence

Potential Therapeutic Applications

Given its selective inhibition of iNOS, L-NIL holds promise for treating various conditions characterized by excessive NO production, such as:

- Chronic Inflammatory Diseases : Conditions like rheumatoid arthritis may benefit from the anti-inflammatory properties of L-NIL.

- Metabolic Disorders : Its ability to modulate kidney function suggests potential applications in obesity-related kidney diseases.

- Ischemic Conditions : The protective effects observed in I/R injury models indicate possible therapeutic roles in acute kidney injury scenarios.

特性

IUPAC Name |

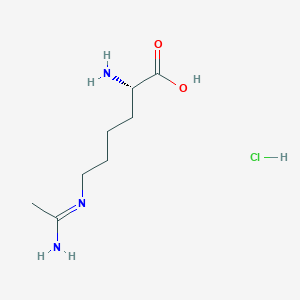

(2S)-2-amino-6-(1-aminoethylideneamino)hexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O2.ClH/c1-6(9)11-5-3-2-4-7(10)8(12)13;/h7H,2-5,10H2,1H3,(H2,9,11)(H,12,13);1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJYWSATZDBEAOS-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCCCCC(C(=O)O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=NCCCC[C@@H](C(=O)O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159190-45-1, 150403-89-7 | |

| Record name | N6-(1-Iminoethyl)-L-lysine hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159190-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-N6-(1-Iminoethyl)lysine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。